molecular formula C20H18ClNO4S B3510652 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3510652
M. Wt: 403.9 g/mol
InChI Key: NLUVSBGJNQKSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dihydropyridine ring substituted with methyl groups at positions 3 and 5, a chlorophenylmethyl group at position 1, and a thiophene ring at position 4. The dihydropyridine structure is significant in medicinal chemistry, particularly in the development of calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar structure and function.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and effectiveness in treating hypertension.

Uniqueness

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thiophene ring, which may confer additional biological activities and enhance its pharmacokinetic properties. The specific substitution pattern also differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-25-19(23)15-11-22(10-13-5-7-14(21)8-6-13)12-16(20(24)26-2)18(15)17-4-3-9-27-17/h3-9,11-12,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUVSBGJNQKSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.